1-(4-methoxyphenyl)-1-methylurea
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Overview
Description
1-(4-Methoxyphenyl)-1-methylurea is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a methylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Methoxyphenyl)-1-methylurea can be synthesized through several methods. One common approach involves the reaction of 4-methoxyaniline with methyl isocyanate. The reaction typically proceeds under mild conditions, often at room temperature, and can be catalyzed by a base such as triethylamine. The general reaction scheme is as follows:
4-Methoxyaniline+Methyl isocyanate→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the scalability and reproducibility of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenyl)-1-methylurea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The urea moiety can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
Oxidation: 4-Hydroxyphenyl-1-methylurea
Reduction: 4-Methoxyaniline and methylamine
Substitution: Various substituted phenylureas depending on the nucleophile used
Scientific Research Applications
1-(4-Methoxyphenyl)-1-methylurea has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which 1-(4-methoxyphenyl)-1-methylurea exerts its effects depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The methoxy group can enhance the compound’s binding affinity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
1-(4-Hydroxyphenyl)-1-methylurea: Similar structure but with a hydroxy group instead of a methoxy group.
1-(4-Methoxyphenyl)-1-ethylurea: Similar structure but with an ethyl group instead of a methyl group.
1-(4-Methoxyphenyl)-1-phenylurea: Similar structure but with a phenyl group instead of a methyl group.
Uniqueness
1-(4-Methoxyphenyl)-1-methylurea is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility in organic solvents and its ability to participate in hydrogen bonding, making it a valuable intermediate in various synthetic and research applications.
Properties
CAS No. |
302896-77-1 |
---|---|
Molecular Formula |
C9H12N2O2 |
Molecular Weight |
180.2 |
Purity |
95 |
Origin of Product |
United States |
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